N-mesyl-L-phenylalanine

Description

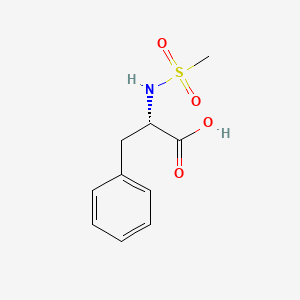

N-Mesyl-L-phenylalanine is a modified amino acid derivative where the amino group of L-phenylalanine is substituted with a mesyl (methanesulfonyl, -SO₂CH₃) group. This modification alters the compound’s physicochemical properties and reactivity, making it valuable in synthetic chemistry, particularly in peptide synthesis and as an intermediate in pharmaceutical applications. The mesyl group is electron-withdrawing and serves as a versatile leaving group, enabling nucleophilic substitution reactions.

Properties

Molecular Formula |

C10H13NO4S |

|---|---|

Molecular Weight |

243.28 g/mol |

IUPAC Name |

(2S)-2-(methanesulfonamido)-3-phenylpropanoic acid |

InChI |

InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

FSCKXSDDVQQISQ-VIFPVBQESA-N |

Isomeric SMILES |

CS(=O)(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Acetyl-L-Phenylalanine

- Structure: Features an acetyl (-COCH₃) group on the amino nitrogen.

- Synthesis : Prepared via acetylation of L-phenylalanine using acetic anhydride or acetyl chloride. highlights challenges with racemization during amidation reactions involving N-acetyl derivatives .

- Applications : Widely used as a protecting group in peptide synthesis to prevent undesired side reactions. Its methyl ester derivative (e.g., Methyl N-acetylphenylalaninate, ) is a common intermediate .

- Physicochemical Properties: Higher lipophilicity compared to L-phenylalanine, with a molecular weight of 207.23 g/mol (C₁₁H₁₃NO₃).

N-Methyl-L-Phenylalanine

- Structure: Contains a methyl (-CH₃) group on the amino nitrogen.

- Synthesis: Achieved via reductive alkylation or direct methylation. lists its IUPAC name and molecular formula (C₁₀H₁₃NO₂, MW: 179.22 g/mol) .

- Applications : Used to study enzyme specificity and modulate peptide stability. The methyl group reduces hydrogen-bonding capacity, altering solubility and metabolic resistance.

N-Phthaloyl-L-Phenylalanine

- Structure : Substituted with a phthaloyl (1,3-dioxoisoindoline) group.

- Synthesis: Synthesized using phthalic anhydride under acidic conditions. provides its CAS number (5123-55-7) and notes its use as a protective group in peptide synthesis .

- Applications: The bulky phthaloyl group enhances steric hindrance, preventing racemization during coupling reactions. Its molecular weight is 307.31 g/mol (C₁₈H₁₃NO₄).

N-Carbobenzoxy (Z)-Protected Derivatives

- Structure : Features a benzyloxycarbonyl (-Cbz) group.

- Synthesis : Introduced via reaction with benzyl chloroformate. describes Z-Phe-Phe-OH, a dipeptide used in solid-phase synthesis .

- Applications: The Z-group is cleaved under mild hydrogenolysis, making it ideal for stepwise peptide elongation.

Comparative Data Table

Key Research Findings

Racemization Concerns : N-Acetyl derivatives are prone to racemization during amidation (), whereas bulkier groups like phthaloyl or Z reduce this risk .

Reactivity : The mesyl group’s electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic displacement reactions—unlike acetyl or methyl groups .

Solubility : Methyl and acetyl derivatives exhibit higher organic solubility than polar Z or phthaloyl analogs, impacting their use in aqueous vs. organic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.